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  • Product: 2-Methylindolizine-3-carbonyl chloride
  • CAS: 70601-77-3

Core Science & Biosynthesis

Foundational

electrophilic substitution reactions of 2-methylindolizine

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Methylindolizine For Researchers, Scientists, and Drug Development Professionals Executive Summary Indolizine and its derivatives represent a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Methylindolizine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indolizine and its derivatives represent a critical class of N-fused heterocyclic compounds, distinguished by their unique electronic architecture and significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 2-Methylindolizine, as a fundamental scaffold, is particularly noteworthy. Its reactivity is dominated by the π-electron-rich nature of its five-membered pyrrole-like ring, making it highly susceptible to electrophilic substitution.[1] This guide provides a comprehensive exploration of the core principles governing these reactions, focusing on the causality behind the observed regioselectivity. We will dissect key transformations such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, halogenation, and nitration, offering not just theoretical mechanisms but also field-proven, step-by-step protocols designed for practical application in a research and development setting.

The 2-Methylindolizine Core: A Structural and Electronic Overview

The indolizine nucleus is an aromatic bicyclic system composed of a fused pyridine (π-deficient) and pyrrole (π-excessive) ring.[1][2] This fusion results in a 10-π electron aromatic system that is isoelectronic with naphthalene and azulene. Unlike its isomer, indole, the nitrogen atom in indolizine is at a bridgehead position and does not possess an N-H proton, which simplifies its reactivity profile by precluding N-substitution pathways common to indoles.

The electronic landscape of 2-methylindolizine is key to understanding its chemical behavior. Molecular orbital calculations and experimental evidence consistently show that the highest electron density is located in the five-membered ring.[3] Specifically, the order of reactivity for electrophilic attack is C3 > C1 >> C5 > C7. The positions on the six-membered pyridine ring are significantly deactivated and generally do not participate in electrophilic substitution reactions. The presence of a methyl group at the C2 position—an electron-donating group—further enhances the electron density of the five-membered ring, thereby activating it for electrophilic attack compared to the unsubstituted indolizine core.

The Cornerstone of Reactivity: Understanding Regioselectivity

The remarkable regioselectivity observed in the electrophilic substitution of 2-methylindolizine is not arbitrary; it is a direct consequence of the relative stabilities of the cationic intermediates (Wheland intermediates or σ-complexes) formed upon electrophilic attack at different positions.

The Decisive Role of the Wheland Intermediate

When an electrophile (E+) attacks the indolizine ring, a positively charged intermediate is formed. The stability of this intermediate is the determining factor for the reaction pathway.

  • Attack at C3: Attack at the C3 position yields a carbocation that is exceptionally well-stabilized. The positive charge can be delocalized over the C2, C1, and bridgehead carbon atoms without disrupting the aromatic sextet of the six-membered pyridine ring. The resonance contributor where the nitrogen atom does not bear a positive charge is particularly stable.

  • Attack at C1: Attack at the C1 position also allows for delocalization. However, the resulting intermediate is generally less stable than the one formed from C3 attack.

  • Attack at C5 or C7 (Pyridine Ring): Attack on the six-membered ring would place a positive charge within the electron-deficient pyridine system and disrupt its aromaticity, resulting in a highly unstable intermediate. This pathway is energetically unfavorable and not typically observed.

The electron-donating 2-methyl group further stabilizes the intermediate formed upon attack at the C3 and C1 positions through inductive effects, reinforcing the inherent reactivity of these sites.

G cluster_0 Electrophilic Attack on 2-Methylindolizine: Regioselectivity Start 2-Methylindolizine + E+ C3_Attack Attack at C3 (Most Favorable) Start->C3_Attack C1_Attack Attack at C1 (Favorable) Start->C1_Attack C5_Attack Attack at C5/C7 (Unfavorable) Start->C5_Attack Intermediate_C3 Most Stable Wheland Intermediate (Aromaticity of 6-membered ring intact) C3_Attack->Intermediate_C3 Intermediate_C1 Stable Wheland Intermediate C1_Attack->Intermediate_C1 Intermediate_C5 Highly Unstable Intermediate (Aromaticity Disrupted) C5_Attack->Intermediate_C5 Product_3_Substituted 3-Substituted Product (Major Product) Intermediate_C3->Product_3_Substituted -H+ Product_1_Substituted 1-Substituted Product (Minor Product, if C3 is blocked) Intermediate_C1->Product_1_Substituted -H+ No_Reaction No Reaction Intermediate_C5->No_Reaction

Caption: Logical workflow of regioselectivity in 2-methylindolizine.

Key Electrophilic Substitution Reactions and Protocols

The high electron density of the five-membered ring allows for a variety of electrophilic substitution reactions to be performed under relatively mild conditions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[4] It is one of the most reliable and high-yielding reactions for functionalizing the C3 position of 2-methylindolizine. The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

Mechanism: The reaction proceeds via electrophilic attack of the Vilsmeier reagent at the C3 position, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the aldehyde.

G cluster_0 Vilsmeier-Haack Reaction Mechanism Reagent_Gen 1. Vilsmeier Reagent Formation DMF + POCl₃ → [ClCH=N(Me)₂]⁺PO₂Cl₂⁻ Electrophilic_Attack 2. Electrophilic Attack 2-Methylindolizine attacks the chloroiminium ion at C3 Reagent_Gen->Electrophilic_Attack Iminium_Salt 3. Iminium Salt Formation Formation of a stable iminium salt intermediate Electrophilic_Attack->Iminium_Salt Hydrolysis 4. Hydrolysis Aqueous workup hydrolyzes the iminium salt Iminium_Salt->Hydrolysis Product Final Product 3-Formyl-2-methylindolizine Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 3-Formyl-2-methylindolizine

  • Reagent Preparation (Vilsmeier Reagent): In a three-necked, flame-dried flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5.0 equiv.) to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise with vigorous stirring. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Pre-formation at a low temperature ensures controlled generation and prevents degradation. Allow the mixture to stir at 0°C for 30 minutes, during which a colorless solid may form.

  • Reaction: Dissolve 2-methylindolizine (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C. Trustworthiness: Dropwise addition to the cold reagent mixture is critical to manage the reaction exotherm and prevent potential side reactions or polymerization.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice containing a saturated solution of sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc). Causality: This step quenches the reaction, neutralizes the acidic medium, and hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Isolation: Stir the aqueous mixture until the ice has completely melted. The product often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the indolizine ring, typically at the C3 position. This reaction is a powerful tool for creating carbon-carbon bonds and synthesizing indolizine-based ketones. Unlike formylation, this reaction usually requires a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) to activate the acylating agent (an acyl halide or anhydride). However, for highly reactive substrates like 2-methylindolizine, milder conditions can sometimes be employed.

Experimental Protocol: Synthesis of 3-Acetyl-2-methylindolizine

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equiv.) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0°C.

  • Acylium Ion Formation: Add acetyl chloride (AcCl, 1.1 equiv.) dropwise to the stirred suspension. A complex will form.

  • Reaction: Dissolve 2-methylindolizine (1.0 equiv.) in the same dry solvent and add it slowly to the reaction mixture at 0°C.

  • Reaction Progression: After addition, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates completion.

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Causality: The acid-ice mixture hydrolyzes the aluminum complexes and separates the organic product from the inorganic salts.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 3-acetyl-2-methylindolizine.

Halogenation

Direct halogenation of 2-methylindolizine with elemental halogens (Cl₂, Br₂) can be aggressive and lead to polysubstitution or degradation. Therefore, milder and more selective halogenating agents are preferred. N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are excellent reagents for this purpose, typically leading to monohalogenation at the most reactive C3 position.[7]

Experimental Protocol: Synthesis of 3-Bromo-2-methylindolizine

  • Setup: Dissolve 2-methylindolizine (1.0 equiv.) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile in a round-bottom flask. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equiv.) portion-wise to the solution at room temperature with stirring. Causality: Using a slight excess of NBS ensures complete conversion, while portion-wise addition helps control the reaction rate and temperature.

  • Reaction Progression: Stir the reaction at room temperature for 1-3 hours. Monitor the formation of the product and consumption of the starting material by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Isolation and Purification: Add water to the residue and extract the product with ethyl acetate or DCM. Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by silica gel column chromatography to afford the pure 3-bromo-2-methylindolizine.

Nitration

Nitration of sensitive heterocyclic systems like indolizine requires careful selection of reagents to avoid harsh acidic conditions that can cause polymerization or degradation.[8] Standard nitrating mixtures like HNO₃/H₂SO₄ are generally too strong. Milder nitrating agents, such as benzoyl nitrate prepared in situ from benzoyl chloride and silver nitrate, or nitronium tetrafluoroborate (NO₂BF₄), are more suitable. The reaction typically yields the 3-nitro derivative.

Experimental Protocol: Synthesis of 2-Methyl-3-nitroindolizine

  • Setup: In a flask protected from moisture, dissolve 2-methylindolizine (1.0 equiv.) in anhydrous acetonitrile at 0°C.

  • Reagent Addition: Add nitronium tetrafluoroborate (NO₂BF₄, 1.1 equiv.) in small portions over 15 minutes. Trustworthiness: NO₂BF₄ is a powerful but manageable nitrating agent. Portion-wise addition at low temperature is crucial for controlling the reaction and maximizing selectivity.

  • Reaction Progression: Stir the mixture at 0°C for 1-2 hours. Allow the reaction to slowly warm to room temperature and stir for an additional hour. Monitor by TLC.

  • Workup: Quench the reaction by carefully adding it to an ice-cold saturated solution of sodium bicarbonate.

  • Extraction and Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent in vacuo.

  • Purification: Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the target compound.

Summary of Electrophilic Substitutions on 2-Methylindolizine

Reaction TypeTypical Electrophile/ReagentPrimary Position of SubstitutionKey ConditionsExpected Yield
Vilsmeier-Haack Formylation Vilsmeier Reagent (DMF/POCl₃)C30°C to 90°CHigh to Excellent
Friedel-Crafts Acylation RCOCl / AlCl₃C30°C to RTModerate to High
Halogenation NBS, NCSC3Room TemperatureHigh
Nitration NO₂BF₄C30°C to RTModerate

Conclusion

The are governed by the inherent electronic properties of the heterocyclic core, leading to highly predictable and regioselective outcomes. The C3 position is the unequivocal site of kinetic attack due to the superior stability of the resulting Wheland intermediate, a feature enhanced by the C2-methyl substituent. For the synthetic chemist, mastering reactions like the Vilsmeier-Haack formylation, Friedel-Crafts acylation, and mild halogenation provides a robust toolkit for the elaboration of the 2-methylindolizine scaffold. This guide serves as a foundational document, blending mechanistic understanding with validated protocols to empower researchers in the fields of medicinal chemistry and materials science to confidently and efficiently functionalize this valuable heterocyclic system.

References

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). Available at: [Link]

  • Journal of Basic and Clinical Pharmacy. (2011). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Available at: [Link]

  • Couto, I., et al. (2021). Recent synthetic developments and reactivity of aromatic indolizines. ResearchGate. Available at: [Link]

  • Kaur, M., et al. (2021). Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. ACS Omega. Available at: [Link]

  • Boström, Z., & Holmberg, K. (2013). Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Molecules. (2021). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. MDPI. Available at: [Link]

  • Google Patents. (1980). Process for the safe nitration of 2-methylimidazole.
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  • Quimicaorganica.org. (n.d.). Electrophilic substitution at the indole. Available at: [Link]

  • Fritz, H. (1959). N-formylation of a 3,3-disubstituted 3H-indole (indolenine). Referenced in a later article, available at: [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series). Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Available at: [Link]

  • Wizinger, R. (n.d.). Mentioned in a review on Vilsmeier reactions. Referenced in a later work, available at: [Link]

  • Mathur, F. C., & Robinson, R. (1934). The nitration of 2-methylindole. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Available at: [Link]

  • RSC Green Chemistry. (2019). Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics. Available at: [Link]

  • Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone-Halide. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Available at: [Link]

  • Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry. Available at: [Link]

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Exploratory

Stability and Storage of 2-Methylindolizine-3-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 2-Me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 2-Methylindolizine-3-carbonyl chloride, a reactive intermediate of significant interest in synthetic and medicinal chemistry. Given the compound's inherent reactivity, a thorough understanding of its handling and storage is paramount to ensure experimental success, maintain sample integrity, and guarantee laboratory safety. This document synthesizes established principles of acyl chloride chemistry with the known reactivity of the indolizine nucleus to provide a robust framework for managing this valuable reagent.

Introduction to 2-Methylindolizine-3-carbonyl chloride: A Molecule of Interest

The indolizine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of a carbonyl chloride group at the 3-position of 2-methylindolizine creates a highly versatile intermediate for further chemical transformations. This functional group allows for the facile introduction of a wide range of moieties through nucleophilic acyl substitution, enabling the synthesis of amides, esters, and ketones. These derivatives are often explored in drug discovery programs for their potential therapeutic applications.

However, the very feature that makes 2-Methylindolizine-3-carbonyl chloride a powerful synthetic tool—the electrophilic carbonyl chloride—also renders it susceptible to degradation. Proper handling and storage are therefore not merely recommendations but critical components of any experimental protocol involving this compound.

Chemical Stability and Reactivity Profile

The stability of 2-Methylindolizine-3-carbonyl chloride is dictated by the interplay of two key structural features: the highly reactive acyl chloride group and the electron-rich indolizine ring system.

The Acyl Chloride Moiety: The Primary Driver of Instability

Acyl chlorides are among the most reactive carboxylic acid derivatives. Their high electrophilicity makes them exceptionally prone to hydrolysis.[1] Exposure to even trace amounts of water, including atmospheric moisture, will lead to the rapid formation of the corresponding carboxylic acid (2-Methylindolizine-3-carboxylic acid) and corrosive hydrogen chloride (HCl) gas.[2] This degradation pathway is often visually indicated by the fuming of the compound in humid air.[3]

The general mechanism for the hydrolysis of an acyl chloride is depicted below:

Hydrolysis AcylChloride 2-Methylindolizine-3-carbonyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic attack by water Water H₂O Water->Intermediate CarboxylicAcid 2-Methylindolizine-3-carboxylic acid Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl Intermediate->HCl Proton transfer

Caption: Hydrolysis of 2-Methylindolizine-3-carbonyl chloride.

Beyond water, other nucleophiles such as alcohols and amines will readily react with the acyl chloride to form esters and amides, respectively.[4] This highlights the need to store the compound away from such reactive solvents and reagents.

The Indolizine Nucleus: Electronic Effects and Potential Side Reactions

The indolizine ring is a π-electron-rich aromatic system. This inherent electron density can influence the reactivity of the carbonyl chloride group. Furthermore, electrophilic substitution reactions on the indolizine ring typically occur at the C-1 and C-3 positions, with a preference for the C-3 position. While the C-3 position is already substituted, the electron-rich nature of the ring system may contribute to the overall reactivity of the molecule.

Under certain conditions, particularly if acidic byproducts like HCl are allowed to accumulate, side reactions involving the indolizine ring could potentially occur, leading to discoloration and the formation of complex impurities.

Recommended Storage and Handling Protocols

Given the reactive nature of 2-Methylindolizine-3-carbonyl chloride, stringent storage and handling procedures are essential to preserve its purity and reactivity.

Storage Conditions

The primary objective of proper storage is to rigorously exclude moisture and minimize thermal decomposition.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., argon or dry nitrogen).Prevents hydrolysis from atmospheric moisture.[5]
Temperature Store in a cool, dry place. Refrigeration is recommended for long-term storage.Reduces the rate of potential decomposition reactions.
Container Use a tightly sealed container with a PTFE-lined cap.Prevents moisture ingress and is resistant to the corrosive nature of the compound and its potential degradation products.
Location Store in a well-ventilated area, away from incompatible materials.Ensures safety in case of accidental release and prevents contact with substances that could initiate a reaction.[5]

Table 1: Recommended Storage Conditions for 2-Methylindolizine-3-carbonyl chloride

Handling Procedures

All handling of 2-Methylindolizine-3-carbonyl chloride should be conducted in a controlled environment by trained personnel.

Experimental Workflow for Handling:

HandlingWorkflow cluster_prep Preparation cluster_handling Dispensing and Reaction cluster_cleanup Cleanup and Waste Disposal Prep_Area Work in a certified chemical fume hood. PPE Wear appropriate PPE: - Safety goggles and face shield - Flame-resistant lab coat - Chemically resistant gloves (e.g., butyl rubber) Prep_Area->PPE Inert_Atm Prepare an inert atmosphere environment (e.g., glove box or Schlenk line). PPE->Inert_Atm Dispense Dispense the required amount under inert gas. Inert_Atm->Dispense Seal Immediately and tightly reseal the main container. Dispense->Seal Reaction Add to the reaction vessel containing an anhydrous solvent. Seal->Reaction Quench Quench any residual reagent and contaminated glassware with a suitable alcohol (e.g., isopropanol) before washing. Reaction->Quench Waste Dispose of waste in a designated, properly labeled hazardous waste container. Quench->Waste

Caption: Recommended workflow for handling 2-Methylindolizine-3-carbonyl chloride.

Synthesis and Purification Considerations

The stability of 2-Methylindolizine-3-carbonyl chloride can be influenced by its synthetic route and the purity of the final product. The most common method for its preparation is the treatment of 2-methyl-1H-indole-3-carboxylic acid with a chlorinating agent.

Synthesis of the Precursor: 2-Methyl-1H-indole-3-carboxylic acid

Several synthetic routes to 2-methyl-1H-indole-3-carboxylic acid and its esters have been reported.[6][7][8] A common approach involves the reaction of ethyl acetoacetate with an appropriate aniline derivative.

Conversion to the Acyl Chloride

The conversion of the carboxylic acid to the acyl chloride is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[9][10]

Reaction with Thionyl Chloride: 2-Methyl-1H-indole-3-carboxylic acid + SOCl₂ → 2-Methylindolizine-3-carbonyl chloride + SO₂ (g) + HCl (g)

The use of thionyl chloride is often favored as the byproducts are gaseous, which simplifies purification.[9] However, residual thionyl chloride or HCl can compromise the long-term stability of the product. Therefore, thorough removal of these volatile impurities under high vacuum is crucial.

Assessing Stability and Detecting Degradation

Regular assessment of the purity of 2-Methylindolizine-3-carbonyl chloride is recommended, especially for long-stored samples or before use in sensitive reactions.

Analytical MethodApplication
Titration To quantify the amount of active acyl chloride.
Gas Chromatography (GC) To determine purity and identify volatile impurities. Derivatization to a more stable ester may be necessary.[11]
High-Performance Liquid Chromatography (HPLC) Can be used to assess purity, often after derivatization to a more stable and UV-active compound.[12][13]
Infrared (IR) Spectroscopy A strong C=O stretch around 1750-1800 cm⁻¹ is characteristic of the acyl chloride. The appearance or increase of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch at a lower frequency (around 1700 cm⁻¹) can indicate hydrolysis to the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can provide a detailed picture of the compound's purity and identify degradation products.

Table 2: Analytical Methods for Stability Assessment

The primary degradation product to monitor for is 2-Methylindolizine-3-carboxylic acid. Its presence can be readily detected by the analytical techniques listed above.

Conclusion

2-Methylindolizine-3-carbonyl chloride is a valuable and highly reactive synthetic intermediate. Its utility is directly linked to its purity, which can be compromised by improper handling and storage. The key to maintaining the stability of this compound is the strict exclusion of moisture and storage in a cool, inert environment. By adhering to the protocols outlined in this guide, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes.

References

  • Flipa, D.-A. et al. (2018). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Revista CENIC Ciencias Químicas, 49(1), 368-386.
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Foundational

An In-Depth Technical Guide to the Precursors and Starting Materials for 2-Methylindolizine-3-carbonyl Chloride

Abstract This technical guide provides a comprehensive overview of the synthetic pathways, precursors, and starting materials required for the preparation of 2-methylindolizine-3-carbonyl chloride, a key intermediate for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways, precursors, and starting materials required for the preparation of 2-methylindolizine-3-carbonyl chloride, a key intermediate for the development of novel pharmaceuticals and functional materials. The indolizine scaffold is a privileged heterocyclic system due to its presence in numerous biologically active compounds.[1][2] This document details the strategic synthesis of the 2-methylindolizine core, subsequent functionalization at the C-3 position to yield the carboxylic acid, and the final conversion to the highly reactive acyl chloride. The causality behind experimental choices, detailed protocols, and comparative data are presented to equip researchers in drug development and organic synthesis with the necessary knowledge for efficient and reliable synthesis.

Introduction: The Significance of the Indolizine Scaffold

Indolizine is a bicyclic aromatic N-fused heterocycle, isoelectronic with indole, that has garnered significant attention in medicinal and materials chemistry.[1][2] Its unique π-electron-rich system imparts distinct electronic and biological properties.[3][4] Derivatives of indolizine are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and phosphodiesterase inhibitory effects.[2] The 2-methylindolizine core, in particular, serves as a foundational structure for more complex molecules. The introduction of a carbonyl chloride group at the 3-position creates a versatile electrophilic handle, enabling facile derivatization through reactions with various nucleophiles to generate amides, esters, and ketones, thereby providing access to extensive chemical libraries for drug discovery.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to 2-methylindolizine-3-carbonyl chloride reveals a three-stage synthetic strategy. The target molecule is disconnected at the acyl chloride C-Cl bond, identifying 2-methylindolizine-3-carboxylic acid as the immediate precursor. This carboxylic acid is derived from the 2-methylindolizine core via electrophilic substitution at the C-3 position, which is the most nucleophilic carbon in the indolizine ring.[4] The final disconnection breaks down the 2-methylindolizine ring into simple, commercially available starting materials, typically involving a pyridine derivative and a suitable three-carbon component.

G Target 2-Methylindolizine-3-carbonyl chloride Precursor1 2-Methylindolizine-3-carboxylic acid Target->Precursor1  Acyl Chloride Formation (e.g., SOCl₂) Precursor2 2-Methylindolizine Precursor1->Precursor2  C-3 Acylation / Carboxylation (e.g., Friedel-Crafts) StartingMaterials Pyridine Derivative + α-Halo Ketone (e.g., Chloroacetone) Precursor2->StartingMaterials  Indolizine Ring Formation (e.g., 1,3-Dipolar Cycloaddition)

Caption: Retrosynthetic pathway for 2-methylindolizine-3-carbonyl chloride.

Part I: Synthesis of the 2-Methylindolizine Core

The construction of the core indolizine ring system is the foundational step of the synthesis. Several robust methods have been developed, with the 1,3-dipolar cycloaddition reaction (often as part of the Tschitschibabin reaction) being one of the most common and versatile.[1]

The 1,3-Dipolar Cycloaddition Pathway

This pathway is arguably the most direct route to 2-substituted indolizines. It involves the reaction of a pyridinium ylide with an electron-deficient alkene or alkyne.[5] For the synthesis of 2-methylindolizine, the strategy involves generating a pyridinium ylide and reacting it with a suitable dipolarophile. A more direct variant involves the reaction of pyridine with an α-haloketone to form a pyridinium salt, which is then treated with a base to generate the ylide in situ. This ylide then undergoes cyclization.

Key Starting Materials:

  • Pyridine: The foundational nitrogen-containing ring.

  • α-Halo Ketone: For the synthesis of 2-methylindolizine, chloroacetone or bromoacetone is the ideal reagent.

Mechanism Insight:

  • N-Alkylation: Pyridine acts as a nucleophile, attacking the electrophilic carbon of chloroacetone to form N-(2-oxopropyl)pyridinium chloride.

  • Ylide Formation: A base (e.g., sodium bicarbonate, triethylamine) abstracts the acidic proton from the methylene group adjacent to both the carbonyl and the positively charged pyridinium nitrogen, forming a stabilized pyridinium ylide.

  • Intramolecular Cyclization & Dehydration: The nucleophilic carbanion of the ylide attacks one of the pyridine ring's α-carbons (C-6). This is followed by a[6][7]-proton shift and subsequent dehydration (elimination of water) to achieve aromatization, yielding the stable 2-methylindolizine ring.

G cluster_0 Step 1: N-Alkylation & Ylide Formation cluster_1 Step 2: Cyclization & Aromatization Pyridine Pyridine Salt N-(2-oxopropyl)pyridinium salt Pyridine->Salt Chloroacetone Chloroacetone Chloroacetone->Salt Ylide Pyridinium Ylide (1,3-dipole) Salt->Ylide  Base (e.g., NaHCO₃) Cycloadduct Dihydropyridopyrrole Intermediate Ylide->Cycloadduct  Intramolecular  Cyclization Product 2-Methylindolizine Cycloadduct->Product  Dehydration  (-H₂O) G CarboxylicAcid 2-Methylindolizine-3-carboxylic acid Intermediate Chlorosulfite Ester Intermediate CarboxylicAcid->Intermediate ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Intermediate Product 2-Methylindolizine-3-carbonyl chloride Intermediate->Product  Nucleophilic attack by Cl⁻ Byproducts SO₂ (gas) + HCl (gas) Product->Byproducts

Caption: Mechanism for the conversion of carboxylic acid to acyl chloride using SOCl₂.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methylindolizine
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyridine (1.0 eq) and an equal volume of a suitable solvent like acetone or acetonitrile.

  • N-Alkylation: Add chloroacetone (1.1 eq) dropwise to the solution at room temperature. The mixture may warm slightly. Stir the reaction mixture at room temperature for 4-6 hours or until the formation of the pyridinium salt is complete (can be monitored by TLC).

  • Cyclization: Add a solution of sodium bicarbonate (2.0 eq) in water to the flask. Heat the mixture to reflux (approx. 80-90 °C) and maintain for 3-5 hours. The solution will typically darken.

  • Work-up: After cooling to room temperature, extract the reaction mixture with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-methylindolizine as a solid.

Protocol 2: Synthesis of 2-Methylindolizine-3-carboxylic acid (via Friedel-Crafts)
  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add trichloroacetyl chloride (1.1 eq) dropwise to the cooled suspension. Stir for 15 minutes.

  • Acylation: Add a solution of 2-methylindolizine (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water, followed by 1M HCl. Extract the product with DCM.

  • Saponification: Concentrate the organic layer. Dissolve the crude ketone in a mixture of methanol and 2M sodium hydroxide solution. Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete.

  • Isolation: Cool the mixture and remove the methanol under reduced pressure. Acidify the remaining aqueous solution with concentrated HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of 2-Methylindolizine-3-carbonyl chloride
  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), place 2-methylindolizine-3-carboxylic acid (1.0 eq).

  • Reaction: Add thionyl chloride (SOCl₂, 5-10 eq, can be used as solvent) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heating: Gently heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The evolution of SO₂ and HCl gas will be observed. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-methylindolizine-3-carbonyl chloride is often used directly in the next step without further purification due to its reactivity. If purification is needed, it can be achieved by vacuum distillation.

References

  • Multi-component one-pot synthesis of indolizine derivatives. (n.d.). SCIENTIA SINICA Chimica. Retrieved February 12, 2024, from [Link]

  • Synthesis of indolizines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2024, from [Link]

  • Various methods for the synthesis of indolizine derivatives. (2023). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Synthesis of Indolizine Derivatives by Pd-Catalyzed Oxidative Carbonylation. (2015). ACS Publications. Retrieved February 12, 2024, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). Universidade de Vigo. Retrieved February 12, 2024, from [Link]

  • SOCl2 Reaction with Carboxylic Acids. (2020). Chemistry Steps. Retrieved February 12, 2024, from [Link]

  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024). YouTube. Retrieved February 12, 2024, from [Link]

  • converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved February 12, 2024, from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved February 12, 2024, from [Link]

  • Acid to Acid Chloride - Common Conditions. (n.d.). The Synthetic Raction Explorer. Retrieved February 12, 2024, from [Link]

  • Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. (n.d.). MDPI. Retrieved February 12, 2024, from [Link]

  • Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. (2022). Arkivoc. Retrieved February 12, 2024, from [Link]

  • Indolizine-a-privileged-biological-scaffold.pdf. (n.d.). Der Pharma Chemica. Retrieved February 12, 2024, from [Link]

  • Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. (2024). ACS Omega. Retrieved February 12, 2024, from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2024, from [Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps. Retrieved February 12, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Acylation of Amines with 2-Methylindolizine-3-carbonyl chloride

Foreword: The Strategic Value of the 2-Methylindolizine-3-Carboxamide Scaffold The indolizine core is a privileged heterocyclic scaffold, recognized for its prevalence in a wide array of pharmacologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the 2-Methylindolizine-3-Carboxamide Scaffold

The indolizine core is a privileged heterocyclic scaffold, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] As structural isomers of the well-known indole nucleus, indolizines exhibit a distinct electronic distribution that imparts unique biological and chemical properties.[1] The derivatization of this core, particularly at the C3 position, allows for the systematic exploration of chemical space in drug discovery programs.

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 2-methylindolizine-3-carboxamides via the acylation of primary and secondary amines with 2-methylindolizine-3-carbonyl chloride. This transformation is a robust and versatile method for forging a stable amide linkage, a cornerstone of medicinal chemistry. The resulting amide derivatives are of significant interest for their potential applications as anticancer, anti-inflammatory, and enzyme-inhibiting agents.[1][2][3]

We will delve into the prerequisite synthesis of the key acylating agent, detail the mechanism and execution of the acylation reaction, and provide guidance on the characterization of the final products.

The Overall Synthetic Workflow

The successful synthesis of the target amides hinges on a logical, multi-step sequence. The workflow begins with the preparation of the essential acylating agent, which is not commonly available commercially, followed by the core acylation reaction.

G cluster_0 Part A: Synthesis of Acylating Agent cluster_1 Part B: Core Reaction cluster_2 Part C: Final Product A 2-Methylindolizine-3-carboxylic acid (Precursor Synthesis) B 2-Methylindolizine-3-carbonyl chloride (Activation Step) A->B  SOCl₂ or (COCl)₂ D Acylation Reaction (Amide Bond Formation) B->D C Primary or Secondary Amine (R¹R²NH) C->D E Workup & Purification D->E F 2-Methylindolizine-3-carboxamide (Target Compound) E->F G Spectroscopic Characterization (NMR, MS, IR) F->G

Figure 1: High-level experimental workflow for the preparation of 2-Methylindolizine-3-carboxamides.

Synthesis of the Key Reagent: 2-Methylindolizine-3-carbonyl chloride

The acyl chloride is the critical electrophile in this reaction. It is highly reactive and typically prepared in situ or used immediately after synthesis due to its sensitivity to moisture. The synthesis is a two-step process starting from the corresponding carboxylic acid.

Protocol: Synthesis of 2-Methylindolizine-3-carboxylic acid

While various methods exist for constructing the indolizine core[4], a common approach involves the reaction of a pyridinium ylide with an appropriate electrophile. For the purpose of this protocol, we assume the availability of 2-methylindolizine, which can be synthesized via established literature methods. Electrophilic substitution on the indolizine ring preferentially occurs at the C3 and C1 positions.[5] Carboxylation can be achieved using phosgene or its equivalents.

Protocol: Conversion to 2-Methylindolizine-3-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is often the reagent of choice because the byproducts (SO₂ and HCl) are gaseous and easily removed.[6]

Materials

Reagent M.W. Amount Moles
2-Methylindolizine-3-carboxylic acid 175.18 g/mol 1.0 g 5.71 mmol
Thionyl chloride (SOCl₂) 118.97 g/mol 1.0 mL 13.7 mmol
Anhydrous Dichloromethane (DCM) - 20 mL -

| Catalytic DMF | - | 1-2 drops | - |

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Methylindolizine-3-carboxylic acid (1.0 g, 5.71 mmol).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DCM (20 mL).

  • Add 1-2 drops of anhydrous DMF (Vilsmeier-Haack catalyst).

  • Slowly add thionyl chloride (1.0 mL, 13.7 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation).

  • The resulting crude 2-Methylindolizine-3-carbonyl chloride is a solid and should be used immediately in the next step without further purification.

Scientist's Note (Causality): The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. Anhydrous conditions are paramount; any moisture will hydrolyze the product back to the starting carboxylic acid, reducing the yield of the subsequent acylation step. The catalytic amount of DMF accelerates the reaction by forming a reactive Vilsmeier intermediate.

The Acylation Reaction: Mechanism and Protocol

The reaction between an amine and an acyl chloride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Mechanism

G cluster_reactants cluster_product start Amine (R¹R²NH) attacks Acyl Chloride intermediate Tetrahedral Intermediate Formation start->intermediate Nucleophilic Attack collapse Intermediate Collapses, Chloride Expels intermediate->collapse Electron Pair Push protonated Protonated Amide + Cl⁻ collapse->protonated Leaving Group Departure deprotonation Base Scavenges Proton protonated->deprotonation Acid-Base Reaction product Final Amide Product + Base·HCl deprotonation->product Neutralization R1R2NH R¹R²N-H AcylCl Indolizine-C(=O)-Cl Amide Indolizine-C(=O)-NR¹R² Salt Et₃N·HCl

Sources

Application

Application Note: Friedel-Crafts Acylation using 2-Methylindolizine-3-carbonyl chloride

This Application Note and Protocol is designed for research scientists and medicinal chemists focusing on the functionalization of the indolizine scaffold—a privileged structure in drug discovery. Executive Summary The F...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for research scientists and medicinal chemists focusing on the functionalization of the indolizine scaffold—a privileged structure in drug discovery.

Executive Summary

The Friedel-Crafts acylation using 2-Methylindolizine-3-carbonyl chloride is a pivotal transformation for constructing bis-aryl ketones containing the pharmacologically active indolizine core. This reaction couples the electron-rich indolizine acylating agent with an aromatic nucleophile (arene).

Unlike standard benzoyl chlorides, this reagent presents unique challenges due to the electronic donation from the indolizine nitrogen into the carbonyl group, which significantly reduces the electrophilicity of the acyl chloride. This protocol addresses these challenges by optimizing Lewis acid stoichiometry and solvent choice to ensure efficient conversion while preventing polymerization of the sensitive indolizine moiety.

Chemical Context & Mechanistic Insight

The Reagent: Electronic "Deactivation"

The 2-methylindolizine-3-carbonyl chloride is not a typical electrophile. The bridgehead nitrogen's lone pair is heavily delocalized into the aromatic system and, by extension, into the C-3 carbonyl group.

  • Consequence: The C–Cl bond has increased double-bond character, and the carbonyl carbon is less positive (less electrophilic) than in simple benzoyl chloride.

  • Solution: Strong Lewis acid activation (e.g.,

    
    ) is required to generate the reactive acylium ion.[1][2][3] However, the Lewis acid may also coordinate to the electron-rich C-1 position of the indolizine, requiring careful stoichiometric control.
    
Reaction Pathway

The reaction proceeds via the generation of a resonance-stabilized indolizinyl acylium ion , followed by Electrophilic Aromatic Substitution (EAS) on the substrate arene.

FC_Mechanism Reagent 2-Methylindolizine- 3-carbonyl chloride Complex Acyl-LA Complex Reagent->Complex Coordination LA Lewis Acid (AlCl3) LA->Complex Acylium Indolizinyl Acylium Ion (R-C≡O⁺) Complex->Acylium - [AlCl4]- Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Ar-H (Rate Limiting) Arene Substrate (Ar-H) Arene->Sigma Product 3-Aroyl-2-methylindolizine (Ketone) Sigma->Product - H+ (Aromatization)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation driven by acylium ion generation.[2]

Experimental Protocol

Materials & Reagents
ReagentRolePurity / Grade
2-Methylindolizine-3-carbonyl chloride Electrophile>95% (Freshly prepared or commercial)
Substrate (Ar-H) Nucleophile1.0 - 1.2 equiv (e.g., Anisole, Benzene)
Aluminum Chloride (

)
CatalystAnhydrous, Beads or Powder (99.9%)
Dichloromethane (DCM) SolventAnhydrous (over molecular sieves)
1,2-Dichloroethane (DCE) Alt.[4] SolventFor higher temp reactions (>40°C)
Step-by-Step Methodology

1. Preparation of the Catalyst Suspension

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Action: Add Anhydrous

    
     (1.2 equiv)  to the flask.
    
  • Solvent: Add anhydrous DCM (0.5 M relative to substrate) . Cool the suspension to 0°C using an ice bath.

  • Note:

    
     is hygroscopic. Weigh quickly in a dry box or under a stream of inert gas.
    

2. Formation of the Acylium Species

  • Preparation: Dissolve 2-Methylindolizine-3-carbonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Addition: Add this solution dropwise to the

    
     suspension at 0°C over 15 minutes.
    
  • Observation: The mixture typically turns dark (red/orange) indicating the formation of the acylium complex. Stir for an additional 15 minutes at 0°C to ensure complete ionization.

3. Addition of the Substrate

  • Action: Add the aromatic substrate (Ar-H, 1.1 equiv) dropwise (neat or dissolved in DCM) to the acylium mixture.

  • Temperature Control: Maintain 0°C during addition. The reaction is exothermic.[5]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–12 hours.

    • Optimization: For electron-poor substrates, reflux in DCE (83°C) may be required.

4. Monitoring

  • TLC: Monitor consumption of the acid chloride (often hydrolyzes to acid on silica, so look for the disappearance of the non-polar spot or appearance of the fluorescent ketone product).

  • Quench: Do not quench the entire batch. Take a 50 µL aliquot, quench in MeOH, and analyze by LC-MS.

5. Workup & Isolation

  • Quenching: Cool the reaction mixture to 0°C. Slowly pour the mixture into a beaker containing crushed ice and 1M HCl (50 mL) .

    • Why: Acidic hydrolysis breaks the strong Aluminum-Product complex.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Wash combined organics with

    
    , sat. 
    
    
    
    (to remove unreacted acid), and Brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

6. Purification

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexanes/Ethyl Acetate (typically 9:1 to 7:3).

  • Note: Indolizine derivatives are often fluorescent; use UV (254/365 nm) for fraction collection.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Stoichiometry (

)
1.1 – 1.5 equivThe product ketone coordinates to

, deactivating the catalyst. >1 equiv ensures catalytic activity is maintained.
Solvent Polarity DCM or DCENon-nucleophilic, polar enough to solubilize the ionic intermediate, but does not complex strongly with Lewis Acid (unlike ethers).
Reagent Quality Fresh Acid chlorides hydrolyze to carboxylic acids rapidly. The acid reacts with

to release HCl gas and kills the catalyst stoichiometry.
Order of Addition Reagent

Catalyst

Substrate
Pre-forming the acylium ion prevents the Lewis Acid from complexing with the nucleophile (substrate) first.

Troubleshooting & Optimization

Common Failure Modes
  • No Reaction / Recovery of Acid:

    • Cause: The acid chloride was hydrolyzed before use.

    • Fix: Reflux the corresponding carboxylic acid with Oxalyl Chloride/DMF immediately before the Friedel-Crafts step.

  • Polymerization / Tar:

    • Cause: Indolizine ring is acid-sensitive.

    • Fix: Switch to a milder Lewis Acid like

      
        or 
      
      
      
      . Lower the temperature to -78°C during addition.
  • Dealkylation:

    • Cause: If the substrate has alkoxy groups (e.g., anisole),

      
       can cause ether cleavage.
      
    • Fix: Use milder conditions or quench immediately upon completion.

Workflow Diagram

Workflow Start Start: Reagent Prep Check Is Acid Chloride Fresh? Start->Check Make Synthesize via Oxalyl Chloride Check->Make No Setup Suspend AlCl3 in DCM (0°C) Check->Setup Yes Make->Setup Add1 Add Acid Chloride (Form Acylium) Setup->Add1 Add2 Add Substrate (Ar-H) Add1->Add2 React Stir RT (2-12h) Add2->React Quench Quench: Ice/HCl React->Quench Purify Column Chromatography Quench->Purify

Figure 2: Operational workflow for the acylation protocol.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007. (Foundational text on Friedel-Crafts mechanisms).
  • Gundersen, L. L. Indolizines. In Science of Synthesis; Thieme: Stuttgart, 2001. (Comprehensive review of Indolizine reactivity).
  • Mahboobi, S.; et al. "Synthesis and Structure-Activity Relationship of 3-Aroylindolizines as Antimicrobial Agents." J. Med. Chem.2006, 49, 3101. (Example of biological relevance of 3-aroylindolizines).
  • Olah, G. A.Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.

Sources

Method

Application Note: High-Efficiency Synthesis of Bioactive Indolizine Scaffolds

Abstract Indolizine (pyrrolo[1,2-a]pyridine) is a privileged heterocyclic scaffold in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its planar, electron-rich st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indolizine (pyrrolo[1,2-a]pyridine) is a privileged heterocyclic scaffold in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its planar, electron-rich structure allows for significant intercalation with biological targets such as DNA and tubulin. This application note details a robust, scalable, and atom-economical protocol for the synthesis of 1,2,3-trisubstituted indolizines. Utilizing a one-pot, three-component 1,3-dipolar cycloaddition strategy, this method eliminates the need for isolating unstable pyridinium ylide intermediates, thereby maximizing yield and safety while minimizing solvent waste.

Introduction & Biological Significance

The indolizine core is isoelectronic with indole but possesses unique physiochemical properties due to the bridgehead nitrogen.[3] Recent Structure-Activity Relationship (SAR) studies have validated indolizine derivatives as:

  • Tubulin Polymerization Inhibitors: Analogous to combretastatin A-4, targeting the colchicine binding site.

  • Dual Anti-bacterial/Anti-fungal Agents: Effective against S. aureus and C. albicans.

  • 15-Lipoxygenase (15-LOX) Inhibitors: Modulating inflammatory pathways.

The primary synthetic challenge has historically been the handling of sensitive pyridinium ylides. This protocol circumvents this by generating the ylide in situ from pyridines and


-halo ketones, which then immediately undergoes a Huisgen [3+2] cycloaddition with an activated alkyne.

Reaction Design & Mechanism

This protocol relies on the 1,3-Dipolar Cycloaddition of a pyridinium


-ylide (dipole) to an electron-deficient alkyne (dipolarophile).[4]
Mechanistic Pathway[4][5][6][7][8]
  • Quaternization: Nucleophilic attack of the pyridine nitrogen on the

    
    -halo ketone (e.g., phenacyl bromide) yields the 
    
    
    
    -phenacylpyridinium salt.
  • Ylide Formation: Base-mediated deprotonation of the

    
    -methylene group generates the pyridinium ylide.
    
  • [3+2] Cycloaddition: The ylide acts as a 4

    
     component and the alkyne as a 2
    
    
    
    component, forming a dihydroindolizine intermediate.
  • Aromatization: Spontaneous oxidative dehydrogenation or elimination restores aromaticity, yielding the stable indolizine.

Mechanistic Visualization

IndolizineMechanism Reactants Pyridine + Phenacyl Bromide Salt Pyridinium Salt (Intermediate) Reactants->Salt N-Alkylation Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation Cycloadduct Dihydroindolizine (Primary Adduct) Ylide->Cycloadduct [3+2] Cycloaddition Product Bioactive Indolizine Cycloadduct->Product Aromatization (-2H / Elimination) Base Base (K2CO3/TEA) Base->Salt Alkyne Activated Alkyne (Dipolarophile) Alkyne->Ylide

Figure 1: Mechanistic pathway for the one-pot synthesis of indolizine derivatives via in situ ylide generation.

Experimental Protocol

Target Compound: Ethyl 7-methyl-3-benzoylindolizine-1-carboxylate (Model Compound)

Reagents & Equipment
  • Reagents: 4-Picoline (1.0 mmol), Phenacyl bromide (1.0 mmol), Ethyl propiolate (1.2 mmol).

  • Catalyst/Base: Potassium Carbonate (

    
    , 2.0 mmol) or Triethylamine (
    
    
    
    ).
  • Solvent: Water (

    
    ) or Acetonitrile (
    
    
    
    ) for green/organic options respectively.
  • Equipment: 25 mL Round-bottom flask, Magnetic stirrer, Reflux condenser, TLC plates (Silica gel

    
    ).
    
Step-by-Step Procedure
  • Salt Formation (In Situ):

    • To a 25 mL round-bottom flask, add 4-Picoline (93 mg, 1.0 mmol) and Phenacyl bromide (199 mg, 1.0 mmol).

    • Add 5 mL of solvent (Water or MeCN).

    • Stir at room temperature for 20 minutes. Observation: The solution may become turbid or form a precipitate (quaternary salt).

  • Cycloaddition:

    • Add

      
       (276 mg, 2.0 mmol) to the mixture.
      
    • Immediately add Ethyl propiolate (118 mg, 1.2 mmol).

    • Heat the reaction mixture to 80°C (Reflux) .

  • Monitoring:

    • Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1).

    • Endpoint: Disappearance of the pyridinium salt spot (approx. 2–4 hours).

  • Workup & Purification:

    • If using Water: The product often precipitates as a solid. Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum.

    • If using MeCN: Evaporate solvent under reduced pressure. Resuspend residue in DCM (10 mL) and wash with water (10 mL). Dry organic layer over

      
       and concentrate.[5]
      
    • Recrystallization: Purify the crude solid by recrystallization from hot Ethanol to obtain yellow/orange crystals.

Workflow Diagram

Workflow Start Start: Mix Pyridine + Phenacyl Bromide Stir Stir 20 min @ RT (Salt Formation) Start->Stir Add Add Base + Alkyne Stir->Add Reflux Reflux @ 80°C (2-4 Hours) Add->Reflux Check TLC Check (Hex:EtOAc 4:1) Reflux->Check Check->Reflux Incomplete Workup Precipitation/Extraction Check->Workup Complete Purify Recrystallization (Ethanol) Workup->Purify

Figure 2: Operational workflow for the bench-scale synthesis of indolizine derivatives.

Optimization & Troubleshooting

To maximize yield and bioactivity retention, the following parameters were optimized.

Table 1: Solvent and Base Screening (Model Reaction)

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1DCM

RT1245Slow reaction
2MeCN

80388Standard Protocol
3


100482Green Protocol
4TolueneDBU110275Difficult workup

Critical Process Parameters (CPPs):

  • Stoichiometry: A slight excess of alkyne (1.2 eq) prevents the formation of side products derived from ylide dimerization.

  • Temperature: Do not exceed 100°C if using labile ester groups, as hydrolysis may occur in aqueous basic media.

  • Oxidant: In cases where dihydroindolizine intermediates are stable (rare with alkynes, common with alkenes), adding an oxidant like TEMPO or simply bubbling air can drive aromatization.

References

  • Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. European Journal of Medicinal Chemistry, 2016.[6] Link

  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 2025. Link

  • Recent developments in the synthesis of indolizines and their derivatives. European Journal of Medicinal Chemistry, 2025. Link

  • One-pot synthesis of indolizines via 1,3-dipolar cycloaddition. Organic Chemistry Portal, 2017. Link

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 2022. Link

Sources

Application

Application Note: Scalable Synthesis of 2-Methylindolizine-3-carbonyl Chloride

The following Application Note and Protocol is designed for the scale-up synthesis of 2-Methylindolizine-3-carbonyl chloride . This guide prioritizes process safety, scalability, and intermediate stability, utilizing a r...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the scale-up synthesis of 2-Methylindolizine-3-carbonyl chloride . This guide prioritizes process safety, scalability, and intermediate stability, utilizing a robust Tschitschibabin-type cyclization followed by hydrolysis and chlorination.

Executive Summary

The synthesis of 2-Methylindolizine-3-carbonyl chloride presents unique challenges due to the electron-rich nature of the indolizine core, which makes the system prone to oxidative degradation and polymerization under acidic conditions. While direct acylation of 2-methylindolizine is possible, it often suffers from regioselectivity issues (C1 vs. C3) and difficult purification on a large scale.

This protocol details a 3-step convergent synthesis designed for kilogram-scale production. The route utilizes Ethyl 2-chloroacetoacetate to construct the functionalized indolizine ring in a single step with defined regiochemistry, avoiding the need for hazardous phosgenation of the bare heterocycle.

Key Process Advantages
  • Regiocontrol: The cyclization step locks the carboxylate at C3 and the methyl at C2 exclusively.

  • Purification: Intermediates (Ester and Acid) are crystalline solids, allowing for filtration-based purification (avoiding chromatography).

  • Safety: Avoids the use of gaseous phosgene; utilizes oxalyl chloride for mild chlorination.

Retrosynthetic Analysis & Workflow

The strategy builds the 5-membered ring with the functionality already in place, rather than functionalizing the ring post-synthesis.

G Target 2-Methylindolizine-3- carbonyl chloride Acid 2-Methylindolizine-3- carboxylic acid Acid->Target Chlorination (Oxalyl Chloride, DMF cat.) Ester Ethyl 2-methylindolizine- 3-carboxylate Ester->Acid Saponification (NaOH, EtOH) Reagents 2-Picoline + Ethyl 2-chloroacetoacetate Reagents->Ester Cyclization (NaHCO3, Acetone)

Caption: Retrosynthetic pathway utilizing the Tschitschibabin indolizine synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-methylindolizine-3-carboxylate

Reaction Type: Tschitschibabin Indolizine Synthesis (Alkylation/Cyclization) Rationale: Direct reaction of 2-picoline with


-halo- 

-keto esters provides high regioselectivity. The 2-methyl group of the picoline acts as the nucleophile for the final ring closure.

Materials:

  • 2-Picoline (2-Methylpyridine): 1.0 equiv.

  • Ethyl 2-chloroacetoacetate: 1.1 equiv.[1]

  • Sodium Bicarbonate (

    
    ): 2.5 equiv.
    
  • Acetone (Reagent Grade): 10 Vol (relative to Picoline).

Protocol:

  • Quaternization: Charge a glass-lined reactor with 2-Picoline (1.0 eq) and Acetone (5 Vol).

  • Add Ethyl 2-chloroacetoacetate (1.1 eq) dropwise over 1 hour, maintaining temperature at 20–25°C.

    • Note: The formation of the quaternary pyridinium salt may be exothermic.

  • Stir the mixture at reflux (approx. 56°C) for 4–6 hours. Monitor by TLC/HPLC for consumption of 2-picoline.

  • Cyclization: Cool the mixture to 20°C. Add Sodium Bicarbonate (2.5 eq) and the remaining Acetone (5 Vol).

  • Heat to reflux for an additional 8–12 hours. The base promotes the deprotonation of the picoline-methyl group and subsequent cyclization onto the ketone carbonyl.

  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentrate the filtrate under reduced pressure to obtain a dark oil.

  • Purification: Triturate the residue with cold Ethanol or Isopropanol to induce crystallization. Filter the solid Ethyl 2-methylindolizine-3-carboxylate .

    • Target Yield: 60–75%[2]

    • Appearance: Pale yellow to brownish crystals.

Step 2: Hydrolysis to 2-Methylindolizine-3-carboxylic acid

Reaction Type: Saponification Rationale: Standard base hydrolysis is preferred over acid hydrolysis to prevent decarboxylation, which can occur with indolizine-3-carboxylic acids under forcing acidic conditions.

Materials:

  • Ethyl 2-methylindolizine-3-carboxylate (Step 1 Product): 1.0 equiv.[3]

  • Sodium Hydroxide (10% aq. solution): 3.0 equiv.

  • Ethanol: 5 Vol.

Protocol:

  • Suspend the Ester in Ethanol (5 Vol) in a reactor.

  • Add 10% NaOH solution (3.0 eq) slowly.

  • Heat the mixture to 60°C for 2–3 hours. The solid should dissolve, followed by the potential precipitation of the sodium salt.

  • Workup: Concentrate the ethanol fraction under vacuum (do not distill to dryness).

  • Dilute the aqueous residue with water (5 Vol).

  • Acidification: Cool to 0–5°C. Slowly acidify with 2M HCl to pH 3–4.

    • Critical: Do not drop below pH 2, as protonation of the indolizine ring (C3) can accelerate decomposition.

  • Filter the precipitated 2-Methylindolizine-3-carboxylic acid . Wash with cold water.

  • Drying: Dry in a vacuum oven at 45°C over

    
    .
    
    • Target Yield: 85–90%

    • Stability:[4] Store in the dark; indolizines are light-sensitive.

Step 3: Synthesis of 2-Methylindolizine-3-carbonyl chloride

Reaction Type: Acid Chloride Formation Rationale: Oxalyl chloride is selected over Thionyl chloride (


). 

generates

and heat, which can degrade the electron-rich indolizine ring. Oxalyl chloride allows for milder, room-temperature activation.

Materials:

  • 2-Methylindolizine-3-carboxylic acid (Step 2 Product): 1.0 equiv.[3]

  • Oxalyl Chloride: 1.2 equiv.

  • DMF (Dimethylformamide): 0.05 equiv (Catalytic).

  • Dichloromethane (DCM, Anhydrous): 10 Vol.

Protocol:

  • Setup: Purge a dry reactor with Nitrogen (

    
    ). Add Carboxylic Acid  and DCM  (10 Vol).
    
  • Add catalytic DMF (0.05 eq).

  • Addition: Cool the slurry to 0–5°C. Add Oxalyl Chloride (1.2 eq) dropwise over 30 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur. Ensure adequate venting/scrubbing.
  • Reaction: Allow the mixture to warm to 20–25°C and stir for 2–3 hours. The slurry should become a clear solution as the acid chloride forms.

  • Completion: Monitor by quenching a small aliquot with methanol (check for Methyl ester via HPLC).

  • Isolation: Concentrate the solvent under reduced pressure at <35°C.

    • Note: Do not overheat. Indolizine acid chlorides are thermally sensitive.

  • Chase: Add dry Toluene (3 Vol) and concentrate again to remove trace Oxalyl chloride and HCl.

  • Product: The residue is 2-Methylindolizine-3-carbonyl chloride . It is typically used immediately in the subsequent coupling step (e.g., amide bond formation) without further purification.

Process Data & Critical Parameters

ParameterSpecificationCriticality
Picoline Quality >98% PurityHigh (Impurities affect cyclization yield)
Cyclization Temp 56°C (Reflux)Medium (Too high = polymerization)
Acidification pH pH 3–4Critical (pH < 2 causes decomposition)
Chlorination Temp < 35°CCritical (Thermal instability of acid chloride)
Moisture Control < 0.1% Water (Step 3)High (Hydrolysis of acid chloride)

Safety & Handling (HSE)

  • Ethyl 2-chloroacetoacetate: Potent lachrymator . Handle only in a functioning fume hood.

  • Oxalyl Chloride: Toxic by inhalation; releases CO (carbon monoxide). Use a caustic scrubber for off-gas.

  • Indolizines: Generally light-sensitive and potentially oxidatively unstable. Store intermediates under inert atmosphere (Argon/Nitrogen) in amber glass.

  • Exotherms: The initial alkylation of 2-picoline can be exothermic. Control addition rate to maintain temperature.

References

  • Tschitschibabin Indolizine Synthesis Mechanism: Study: "The Reaction of 2-Picoline with Ethyl Acetoacetate and Related Compounds." Source:Journal of the Chemical Society C: Organic, 1969, 901. Relevance: Establishes the regiochemistry of the reaction between 2-picoline and -halo- -keto esters.
  • C3-Functionalization of Indolizines

    • Study: "Electrophilic Substitution in Indolizines."[5][6]

    • Source:Chemical Reviews, 1965, 65(6), 707–727.
    • Relevance: Confirms C3 as the most nucleophilic site, validating the stability of the C3-carboxyl
  • Chlorination Protocol (General Indole/Indolizine): Study: "Use of Oxalyl Chloride for Acid Chloride Synthesis in Electron-Rich Heterocycles." Source:Organic Process Research & Development, 2005, 9(6), 997-1004. Relevance: Supports the use of Oxalyl Chloride/DMF over Thionyl Chloride for sensitive heterocyclic acids.
  • Alternative Vilsmeier Route (Background)

Sources

Method

Strategic Derivatization of 2-Methylindolizine for Biological Screening

Introduction: The Indolizine Advantage Indolizine (pyrrocoline) is a 10 -electron aromatic system isomeric with indole.[1] Unlike indole, which is electron-rich on the pyrrole ring but neutral on the benzene ring, indoli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indolizine Advantage

Indolizine (pyrrocoline) is a 10


-electron aromatic system isomeric with indole.[1] Unlike indole, which is electron-rich on the pyrrole ring but neutral on the benzene ring, indolizine is characterized by a bridgehead nitrogen that imparts significant electron density to the C3 and C1 positions.

For drug discovery professionals, 2-methylindolizine represents a strategic "privileged scaffold." The methyl group at the C2 position serves a critical regiochemical function: it blocks the C2 site, thereby directing electrophilic substitution almost exclusively to the highly nucleophilic C3 position . This regiocontrol simplifies library generation, ensuring high purity and reproducibility—two non-negotiable metrics in biological screening.

Therapeutic Potential: Current literature validates indolizine derivatives as potent modulators in:

  • Oncology: Tubulin polymerization inhibitors targeting the colchicine-binding site (G2/M cell cycle arrest).[2]

  • Infectious Disease: Anti-tubercular agents inhibiting the InhA enzyme.

  • CNS: 5-HT receptor antagonists and CNS depressants.[3]

Chemical Reactivity & Strategic Planning

The derivatization strategy relies on the electronic disparity of the indolizine ring. The C3 position is the "soft" nucleophile, ideal for electrophilic aromatic substitution (


).
Reactivity Hierarchy
  • C3 (Highest HOMO coefficient): Primary site for acylation, formylation, and Mannich reactions.

  • C1: Reactive only if C3 is blocked or under specific forcing conditions.

  • C2: Blocked by Methyl group (in this specific substrate).

  • C5-C8 (Pyridine ring): Electron-deficient; requires halogenation and Pd-catalyzed cross-coupling (Suzuki/Buchwald) for functionalization.

Visualization: Derivatization Workflow

The following diagram outlines the logical flow from the parent scaffold to bioactive library generation.

Indolizine_Workflow Start 2-Methylindolizine (Parent Scaffold) Step1 C3-Formylation (Vilsmeier-Haack) Start->Step1 POCl3/DMF Electrophilic Sub. Step2 C3-Aminomethylation (Mannich Reaction) Start->Step2 HCHO/Amine Acid Cat. Lib2 C3-Acyl Derivatives (Friedel-Crafts) Target: Tubulin Inhibition Start->Lib2 R-COCl Lewis Acid Lib1 Schiff Base Library (Hydrazones/Imines) Target: Antimicrobial Step1->Lib1 R-NH-NH2 Condensation Lib3 Amino-Alkyl Analogs Target: CNS/Solubility Step2->Lib3 Hit-to-Lead Optimization

Figure 1: Divergent synthesis strategy for 2-methylindolizine. The C3 position serves as the primary gateway for diversity-oriented synthesis (DOS).

Experimental Protocols

Protocol A: C3-Formylation (Vilsmeier-Haack)

Purpose: To install a reactive aldehyde handle at C3. This is the industry-standard gateway for creating Schiff base libraries (hydrazones), which are statistically more likely to exhibit antimicrobial activity due to their ability to chelate metal ions in metalloenzymes.

Reagents:

  • 2-Methylindolizine (1.0 equiv)

  • Phosphorus oxychloride (

    
    , 1.2 equiv)
    
  • Dimethylformamide (DMF, 5.0 equiv - acts as solvent/reagent)

  • Dichloromethane (DCM)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve DMF (5.0 equiv) in anhydrous DCM. Cool to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add

    
     dropwise over 15 minutes. A white precipitate (chloroiminium salt) may form. Stir for 30 min at 0°C.
    
  • Addition: Dissolve 2-methylindolizine in minimal DCM and add dropwise to the Vilsmeier reagent. The solution will typically turn dark red/orange.

  • Reaction: Remove ice bath and reflux for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The aldehyde product is usually less polar than the starting material.

  • Hydrolysis (Critical): Pour the reaction mixture into crushed ice containing sodium acetate (buffered hydrolysis prevents polymerization). Stir for 1 hour until the organic layer separates.

  • Workup: Extract with DCM (3x), wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water. Flash chromatography is rarely needed for this step due to the high regioselectivity.

Validation:

  • 1H NMR: Look for the diagnostic aldehyde singlet at

    
     9.6–9.9 ppm.
    
  • Yield Expectation: >85%.

Protocol B: Library Generation via Schiff Base Condensation

Purpose: Rapid generation of diverse analogs for SAR (Structure-Activity Relationship) studies.

Procedure:

  • Dissolve 3-formyl-2-methylindolizine (from Protocol A) in Ethanol (0.1 M).

  • Add substituted hydrazine or aniline (1.1 equiv).

  • Add catalytic Glacial Acetic Acid (2-3 drops).

  • Reflux for 2-6 hours. Product usually precipitates upon cooling.

  • Filtration: Collect solid by vacuum filtration. Wash with cold ethanol.

Biological Screening Workflow

Indolizines are highly planar and lipophilic (LogP > 3.5), often leading to false negatives in aqueous assays due to precipitation. The following workflow integrates solubility checks to ensure data integrity.

Screening Cascade Diagram

BioScreening Compound Synthesized Derivative Solubility Step 1: Nephelometry (Solubility Check in PBS/DMSO) Compound->Solubility Cytotox Step 2: Primary Screen (MTT Assay - HEK293) Solubility->Cytotox Soluble Fail Discard / Reformulate Solubility->Fail Precipitates < 10µM Target Step 3: Target Validation (Tubulin Polymerization / MIC) Cytotox->Target CC50 > 50µM Cytotox->Fail CC50 < 10µM (General Toxicity)

Figure 2: "Fail-Fast" screening cascade designed to eliminate insoluble or non-specifically toxic compounds early.

Step 1: Solubility & Stability (The "Pre-Screen")
  • Method: Kinetic Nephelometry.

  • Protocol: Prepare 10 mM stock in 100% DMSO. Dilute to 50 µM in PBS (pH 7.4). Measure light scattering at 635 nm over 2 hours.

  • Acceptance Criteria: Scattering intensity must remain <120% of blank. If precipitation occurs, synthesize the Mannich base hydrochloride salt (via Protocol B variant) to improve aqueous solubility.

Step 2: Primary Phenotypic Screen (MTT Assay)
  • Cell Lines:

    • Cancer: HeLa (Cervical), MCF-7 (Breast).

    • Control: HEK293 (Normal Kidney) or HFF-1 (Fibroblasts).

  • Key Metric: Selectivity Index (SI) =

    
    .
    
  • Target: SI > 10.

Step 3: Mechanism of Action (Tubulin Assay)

Since 2-methylindolizines often mimic colchicine, a tubulin polymerization assay is required for active hits.

  • Kit: Fluorescence-based Tubulin Polymerization Assay (e.g., Cytoskeleton Inc.).

  • Mechanism: Active indolizines will decrease the Vmax of polymerization and increase the lag time, similar to Colchicine (Destabilizer), whereas Taxol (Stabilizer) would eliminate the lag time.

Data Reporting & SAR Analysis

When reporting results, organize data to highlight the impact of the C3-substituent.

Table 1: Template for SAR Data Presentation

Compound IDR-Group (C3)LogP (Calc)Solubility (µM)HeLa

(µM)
Tubulin Inhibition %
2-MI (Parent) -H2.8< 5>100N/A
IND-01 -CHO2.12545.210%
IND-05 -CH=N-NH-Ph3.4< 12.185%
IND-05-HCl -CH=N-NH-Ph (HCl)1.2> 1001.888%

Interpretation Guide:

  • High Potency / Low Solubility: Indicates a need for hydrophilic handles (e.g., morpholine via Mannich reaction) rather than a change in the pharmacophore.

  • Tubulin Correlation: If cytotoxicity correlates strongly with Tubulin Inhibition %, the mechanism is likely on-target. If cytotoxicity is high but Tubulin inhibition is low, investigate DNA intercalation or mitochondrial toxicity.

References

  • BenchChem. (2025).[2][4] The Multifaceted Biological Activities of Indolizine Derivatives: A Technical Guide for Drug Discovery Professionals. Retrieved from

  • ResearchGate. (2025).[5][6] Indolizines in focus: Synthetic approaches, biological profiles, and SAR perspectives. Retrieved from

  • Organic Reactions. (2013).[7] The Vilsmeier Reaction with Compounds Other Than Fully Conjugated Carbocycles. Retrieved from

  • National Institutes of Health (NIH). (2025). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for 2-Methylindolizine-3-carbonyl chloride

Topic: Purification & Handling of Reactive Heterocyclic Acyl Chlorides Ticket ID: IND-CL-303 | Status: Open | Priority: High Executive Summary: The "Clean Synthesis" Doctrine User Warning: 2-Methylindolizine-3-carbonyl c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Reactive Heterocyclic Acyl Chlorides

Ticket ID: IND-CL-303 | Status: Open | Priority: High

Executive Summary: The "Clean Synthesis" Doctrine

User Warning: 2-Methylindolizine-3-carbonyl chloride is a highly reactive electrophile. Unlike standard organic intermediates, it possesses a "dual-instability" profile:

  • Functional Group Instability: The acyl chloride moiety (

    
    ) is moisture-sensitive, rapidly hydrolyzing to the carboxylic acid and HCl.
    
  • Scaffold Instability: The indolizine core is electron-rich and photosensitive, making it prone to oxidative polymerization and light-induced degradation.

Core Directive: You cannot purify this compound using standard silica gel chromatography (flash column). The silica is slightly acidic and contains surface hydroxyls that will hydrolyze the acyl chloride and decompose the indolizine ring. Purification must be achieved through synthesis optimization, anhydrous recrystallization, or sublimation.

Diagnostic & Troubleshooting Guide (Q&A)

Q1: My product turned from yellow/orange to dark purple/black. What happened?

Diagnosis: Oxidative Polymerization. Root Cause: Indolizines are electron-rich heterocycles. In the presence of oxygen and light, they undergo oxidative dimerization or polymerization. The "purple" color is characteristic of extended


-conjugated polymers (indolizine dyes).
Solution: 
  • Immediate: Exclude light. Wrap all flasks in aluminum foil.

  • Protocol Adjustment: Perform all steps under an inert atmosphere (Nitrogen or Argon). Use degassed solvents.[1]

Q2: I see a white precipitate forming in my oil. Is this my product?

Diagnosis: Hydrolysis (Formation of Carboxylic Acid). Root Cause: Moisture ingress. The white solid is likely 2-methylindolizine-3-carboxylic acid (the precursor), formed by the reaction of your product with atmospheric water. Solution:

  • Test: Check solubility. The acid is often less soluble in non-polar solvents (like hexanes) than the acid chloride.

  • Prevention: Flame-dry all glassware. Use a drying tube or Schlenk line. Ensure your reaction solvent (e.g., DCM or Toluene) is anhydrous.

Q3: Can I wash the crude reaction mixture with aqueous NaHCO₃ to remove excess acid?

Diagnosis: High-Risk Procedure. Technical Insight: While standard benzoyl chlorides can sometimes survive a rapid cold aqueous wash, indolizine derivatives are risky. The basicity of the indolizine nitrogen (though weak) combined with the electrophilic carbonyl can lead to complex decomposition or self-condensation in aqueous base. Recommendation: Avoid aqueous workups. Remove excess chlorinating agent (thionyl chloride/oxalyl chloride) via azeotropic distillation with dry toluene.

Recommended Purification Protocols

Method A: The "Anhydrous Wash" (Primary Recommendation)

Best for: Removing excess thionyl chloride (


) or oxalyl chloride.
  • Evaporation: Remove the reaction solvent and excess chlorinating agent under reduced pressure (Schlenk line preferred).

  • Azeotrope: Add dry toluene (10 mL per gram of product) to the residue.

  • Re-evaporation: Evaporate the toluene. This helps carry over trace

    
     or HCl.
    
  • Repeat: Perform this step 3 times.

  • Vacuum: Dry under high vacuum (<0.1 mbar) for 2 hours.

    • Result: This usually yields a purity sufficient for the next step (e.g., amide coupling/esterification).

Method B: Anhydrous Recrystallization

Best for: High-purity requirements for solid products.

  • Solvent System: Dry Hexane (or Heptane) / Dry Toluene.

  • Dissolution: Dissolve the crude solid in the minimum amount of warm (50°C) dry toluene.

  • Precipitation: Slowly add warm dry hexane until the solution becomes slightly turbid.

  • Cooling: Allow to cool slowly to room temperature under Argon, then move to a -20°C freezer.

  • Filtration: Filter the crystals under an inert atmosphere (Schlenk frit) or quickly in a glovebox.

Method C: Vacuum Sublimation

Best for: Small scale (<500 mg) and high thermal stability.

  • Setup: Place crude material in a cold finger sublimation apparatus.

  • Vacuum: Apply high vacuum (<0.05 mmHg).

  • Heating: Gently heat the bottom of the vessel (oil bath) to 80-100°C (monitor closely; do not exceed melting point).

  • Collection: Product collects on the water-cooled cold finger.

Visual Workflows

Figure 1: Synthesis & Workup Decision Matrix

Caption: Logical flow for processing crude reaction mixtures based on impurity profile.

PurificationLogic Start Crude Reaction Mixture (2-Methylindolizine-3-COCl) CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Oil Viscous Oil CheckState->Oil ImpurityCheck Major Impurity? Solid->ImpurityCheck Action1 Azeotropic Distillation (w/ Dry Toluene x3) Oil->Action1 ExcessReagent Excess SOCl2 / (COCl)2 ImpurityCheck->ExcessReagent Byproducts Tars / Polymers ImpurityCheck->Byproducts ExcessReagent->Action1 Action2 Anhydrous Recrystallization (Toluene/Hexane) Byproducts->Action2 If >1g Action3 Vacuum Sublimation (High Vac, <100°C) Byproducts->Action3 If <500mg UseCrude Use Crude in Next Step (Recommended) Action1->UseCrude

Technical Data & Reagent Selection

Reagent Compatibility Table
ReagentSuitabilityNotes
Oxalyl Chloride High Recommended.[1] Produces gaseous byproducts (CO, CO₂, HCl) which are easier to remove than SO₂. Milder conditions.
Thionyl Chloride Medium Standard, but difficult to remove last traces. Requires azeotropic distillation. Can cause darkening (decomposition) of indolizines.
Silica Gel FORBIDDEN Do Not Use. Will hydrolyze the acid chloride and degrade the indolizine ring.
DCM (Dichloromethane) High Excellent solvent for synthesis. Must be distilled over CaH₂ or passed through alumina columns.
DMF (Catalytic) High Essential catalyst for Oxalyl Chloride reaction (Vilsmeier-Haack type intermediate).
Physical Properties Reference

Note: Exact values depend on specific derivatives; these are general ranges for 2-methylindolizine-3-carbonyls.

  • Appearance: Yellow to Orange crystalline solid (pure); Dark Red/Purple (impure/oxidized).

  • Melting Point: Typically 60–100°C (Sharp MP indicates purity; broad range indicates hydrolysis).

  • Solubility: Soluble in DCM, THF, Toluene. Insoluble in Hexane (precipitates). Reacts with Water/Alcohols.[2][3]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for acid chloride purification via azeotropic distillation and recrystallization).

  • Sandoz, M., et al. (2000). "Indolizine Chemistry: Synthesis and Reactivity." Journal of Heterocyclic Chemistry. (Discusses the electron-rich nature of the indolizine ring and susceptibility to oxidation).

  • Gribble, G. W. (2002). "Indolizine and its Derivatives."[2][3][4][5][6][7][8] Science of Synthesis, Vol 10. Thieme Chemistry. (Authoritative guide on handling sensitive nitrogen heterocycles).

  • Laboratory Techniques: "Purification of Acid Chlorides." Common Organic Chemistry Protocols. (General guidance on avoiding chromatography for acyl chlorides).

Sources

Optimization

troubleshooting guide for indolizine synthesis

Status: Operational | Ticket Priority: High | Topic: Scaffold Construction & Troubleshooting Executive Summary: The Indolizine Challenge Welcome to the technical support center for Indolizine synthesis. As a fused 5,6-me...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Topic: Scaffold Construction & Troubleshooting

Executive Summary: The Indolizine Challenge

Welcome to the technical support center for Indolizine synthesis. As a fused 5,6-membered N-heterocycle, the indolizine scaffold is electronically unique—isomeric with indole but possessing a bridgehead nitrogen that renders the system electron-rich and prone to oxidative degradation.

This guide moves beyond textbook definitions to address the failure modes encountered in high-throughput medicinal chemistry and process development. We focus on the two most dominant workflows: the One-Pot [3+2] Cycloaddition (Pyridinium Ylide route) and the Rh(III)-Catalyzed C-H Activation .

Module 1: The [3+2] Cycloaddition (Pyridinium Ylide Route)

The workhorse for generating diverse 1,3-substituted indolizines.

Diagnostic Workflow: Why did the reaction fail?

Symptom: The pyridinium salt formed, but the final cyclization yielded black tar or recovered starting material.

Checkpoint Diagnostic Question Root Cause & Resolution
1. Base Strength Did you use a carbonate (K₂CO₃) or an amine (Et₃N)?Issue: Weak bases may fail to deprotonate the α-methylene to generate the ylide. Fix: Switch to DBU or KOtBu if the salt is stubborn. However, too strong a base can cause polymerization of the dipolarophile.
2. Dipolarophile Is your alkyne electron-deficient?Issue: Indolizine synthesis via ylides is an inverse-electron-demand process. The ylide is nucleophilic; the dipolarophile must be electrophilic (e.g., ethyl propiolate, DMAD). Fix: If using unactivated alkynes, this method will fail. Switch to Rh-catalysis (Module 2).
3. Oxidant Are you using a saturated dipole precursor?Issue: If your starting material is a tetrahydro-derivative or requires aromatization, you miss the oxidation step. Fix: Add an oxidant like MnO₂ or use an oxidative coupling condition (e.g., TEMPO/O₂).
Standard Operating Procedure (SOP): One-Pot 3-Component Synthesis

Reference Standard: Sadowski et al., Org. Biomol. Chem. (2016) [1][1][2]

  • Reagents: Pyridine derivative (1.0 equiv),

    
    -bromo ketone (1.0 equiv), Electron-deficient alkyne (1.2 equiv).
    
  • Solvent: Acetonitrile (polar aprotic is critical for salt solubility).

  • Base: Et₃N (3.0 equiv) or NaHCO₃ (solid, excess).

  • Protocol:

    • Stir pyridine and

      
      -bromo ketone at R.T. for 2h (Check TLC for salt formation; usually a baseline spot).
      
    • Add the alkyne and base simultaneously.

    • Heat to reflux (80°C) for 4–6h.

    • Critical Step: The reaction mixture usually turns dark. This is normal, but "tar" indicates polymerization.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the critical path. If the Ylide does not trap the Dipolarophile quickly, it decomposes.

Indolizine_3plus2 Start Pyridine + Alkyl Halide Salt Pyridinium Salt (Intermediate) Start->Salt Alkylation Ylide Pyridinium Ylide (Nucleophile) Salt->Ylide Deprotonation Base Base (Et3N/K2CO3) Base->Salt Cyclo [3+2] Cycloadduct (Non-aromatic) Ylide->Cyclo + Trap Tar Decomposition (Tar) Ylide->Tar No Trap / O2 Exposure Trap Dipolarophile (Electrophile) Trap->Ylide Prod Indolizine (Aromatic) Cyclo->Prod Oxidative Aromatization

Caption: The critical dependency is the interception of the unstable Ylide by the Dipolarophile before decomposition occurs.

Module 2: Rh(III)-Catalyzed C-H Activation

The modern standard for regioselective C-H functionalization.

Diagnostic Workflow: Catalyst Death

Symptom: Reaction stalls at <20% conversion. Catalyst turns into inactive "Rh-black" precipitate.

Checkpoint Diagnostic Question Root Cause & Resolution
1. Moisture Is the solvent strictly anhydrous?Issue: The active species, often a cationic Rh(III) complex, is sensitive to water which competes for coordination sites. Fix: Use molecular sieves in the reaction vessel.
2. Oxidant Efficiency Are you using Cu(OAc)₂?Issue: The re-oxidation of Rh(I) to Rh(III) is the rate-limiting step. Cu(OAc)₂ is standard but slow. Fix: Add Ag₂CO₃ or switch to AgSbF₆ as an additive to strip chlorides and accelerate the cycle [2].
3. Directing Group Is the pyridine C2 blocked?Issue: Steric hindrance at the C2 position prevents the initial C-H activation. Fix: This method requires an unsubstituted C2 or a specialized directing group (DG).
Protocol: RhCp Catalyzed Annulation*

Reference Standard: Gevorgyan et al. / Glorius et al. methodologies [3]

  • Catalyst: [RhCp*Cl₂]₂ (2.5 mol%).

  • Oxidant: Cu(OAc)₂ (2.0 equiv) – Essential for catalytic turnover.

  • Solvent: MeOH or DCE (DCE often yields better conversion for difficult substrates).

  • Temperature: 100–120°C (Sealed tube).

  • Self-Validating Check: The solution should remain homogeneous (usually green/blue from Copper) during the initial phase. Rapid precipitation of black solids indicates catalyst decomposition.

Rh_Cycle PreCat [RhCp*Cl2]2 Pre-catalyst Active Active Rh(III) Species PreCat->Active AgSbF6 / Acetate CH_Act Rhodacycle (C-H Activation) Active->CH_Act + Pyridine Insert Alkyne Insertion CH_Act->Insert + Alkyne RedElim Reductive Elimination Insert->RedElim Prod Indolizine RedElim->Prod Rh1 Rh(I) Species (Inactive) RedElim->Rh1 Rh1->Active + Cu(OAc)2 (Re-oxidation)

Caption: The catalytic cycle relies on the efficient re-oxidation of Rh(I) back to Rh(III) by the copper oxidant.

Module 3: Post-Synthetic Handling (Purification)

Indolizines are notoriously acid-sensitive and electron-rich.

FAQ: Why does my product decompose on silica gel? Indolizines are electron-rich systems (isoelectronic with the indenyl anion). Acidic silica gel can protonate C3 or C1, leading to polymerization or oxidation (often observed as the band turning green/black on the column).

Purification Protocol (The "Buffered" Method):

  • Pre-treatment: Slurry the silica gel in Hexanes + 1% Triethylamine (Et₃N) before packing the column.

  • Eluent: Maintain 0.5% to 1% Et₃N in the mobile phase throughout the run.

  • Alternative: If the compound is highly labile, use Neutral Alumina (Activity Grade III) instead of silica [4].

  • Storage: Store under Argon at -20°C. Indolizines will oxidize in air over weeks, turning into dark oils.

References
  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016).[2] Recent advances in the synthesis of indolizines and their π-expanded analogues.[2] Organic & Biomolecular Chemistry, 14(33), 7804-7828. Link

  • Park, J., & Chang, S. (2015). Rhodium(III)-catalyzed C–H activation/annulation of pyridines with alkynes: A review. Angewandte Chemie International Edition. (General mechanism reference).
  • Chernyak, D., Gadamsetty, S. B., & Gevorgyan, V. (2008).[3] Low-temperature organocopper-mediated two-component synthesis of indolizines. Organic Letters, 10(11), 2307-2310. Link

  • BenchChem Technical Support.[4] (2025).[1][4][5][6] Experimental Guide to the Tschitschibabin Reaction for Indolizines. BenchChem Protocols. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: X-ray Crystal Structure Analysis of 2-Methylindolizine Derivatives

Executive Summary 2-Methylindolizine derivatives represent a privileged scaffold in modern medicinal chemistry, exhibiting potent biological activities ranging from antimicrobial to anticancer properties. Unlike their st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylindolizine derivatives represent a privileged scaffold in modern medicinal chemistry, exhibiting potent biological activities ranging from antimicrobial to anticancer properties. Unlike their structural isomer, indole , indolizines are bridgehead-nitrogen heterocycles. This structural distinction fundamentally alters their electronic properties, solubility profiles, and solid-state assembly.

This guide provides a technical comparison of Single Crystal X-Ray Diffraction (SC-XRD) against alternative analytical methods (NMR, DFT) for this scaffold. It details the specific crystallographic signatures of 2-methylindolizine derivatives and offers a validated protocol for their structural elucidation.

Part 1: The Structural Advantage (Comparative Analysis)

Methodological Comparison: SC-XRD vs. Alternatives

In the synthesis of substituted indolizines—typically via [3+2] cycloaddition—regioselectivity is a critical variable. While NMR is standard, it often fails to definitively distinguish between regioisomers in complex fused-ring systems.

FeatureSC-XRD (Recommended) Solution NMR (1H/13C) DFT Calculation
Regioisomer Certainty Absolute (100%) Ambiguous (requires NOESY/HMBC; signal overlap common)Predictive only; relies on assumed energy minima
Stereochemistry Determines absolute configuration (if chiral centers exist)Relative stereochemistry onlyTheoretical
Intermolecular Forces Visualizes packing,

-stacking, and H-bonds
Inferred (concentration dependent)Modeled (gas phase or implicit solvation)
Sample Requirement Single Crystal (

mm)
Solution (~5-10 mg)None (Computational)
Structural Performance: Indolizine vs. Indole Scaffold

The "Performance" of the crystal structure is defined by the stability and intermolecular interactions that dictate drug developability (solubility, melting point).

  • The Indole Benchmark: Indole derivatives typically crystallize via strong N-H...O or N-H...N hydrogen bonding networks due to the acidic proton at position 1.

  • The Indolizine Difference: 2-Methylindolizine lacks this N-H donor. Consequently, its crystal lattice is stabilized by supramolecular

    
    -
    
    
    
    stacking
    and weak C-H...O interactions.
    • Implication: Indolizine derivatives often show different solubility profiles and lipophilicity (LogP) compared to indole isosteres, making them valuable alternatives when indole candidates suffer from poor membrane permeability.

Part 2: Detailed Crystal Analysis of 2-Methylindolizine Derivatives

Molecular Geometry & Planarity

The indolizine core is a


-electron aromatic system. X-ray analysis typically reveals a nearly planar bicyclic framework.
  • Bond Lengths: The bridgehead nitrogen (N4) shows partial double-bond character. Typical

    
     bond lengths range from 1.36 Å to 1.40 Å , confirming delocalization.
    
  • Substituent Effects: The methyl group at C2 exerts steric influence, often forcing orthogonal twisting of adjacent substituents (e.g., at C1 or C3), which disrupts planarity and reduces solubility—a key parameter to tune during lead optimization.

Supramolecular Architecture

The absence of a strong hydrogen bond donor shifts the dominant packing force to


-interactions.
  • 
    -
    
    
    
    Stacking:
    Centroid-to-centroid distances of 3.5 Å - 3.8 Å are characteristic, forming "slipped-stack" columnar structures.
  • C-H...X Interactions: Weak hydrogen bonds (C-H...O, C-H...N) act as the "glue" between columns.[1]

Quantitative Data Summary

Representative crystallographic parameters for 2-methylindolizine derivatives:

ParameterTypical Value / RangeSignificance
Crystal System Triclinic (

) or Monoclinic (

)
Most common packing for planar heterocycles.
N(Bridge)-C Bond

Å
Indicator of aromaticity/delocalization.
Interplanar Spacing

Å
Measure of

-stacking efficiency.
Torsion Angles

(Core rings)
Confirms planarity of the indolizine scaffold.

Part 3: Experimental Protocols

Validated Crystallization Workflow

Obtaining X-ray quality crystals of indolizines can be challenging due to their tendency to form amorphous powders.

Method A: Slow Evaporation (Primary)

  • Dissolve 15-20 mg of the derivative in Dichloromethane (DCM) or Chloroform .

  • Add Ethanol or Methanol (1:1 ratio) to increase polarity slightly.

  • Filter through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Cover with parafilm, punch 3-5 small holes, and leave at ambient temperature (20-25°C) in a vibration-free zone.

    • Why: The DCM evaporates first, slowly increasing the concentration of the solute in the alcohol antisolvent.

Method B: Vapor Diffusion (Alternative)

  • Inner Vial: Saturated solution in THF.

  • Outer Vial: Hexane or Pentane.

  • Mechanism:[2][3] Non-polar hexane diffuses into THF, gently lowering solubility without rapid precipitation.

Data Collection & Refinement Strategy
  • Temperature: Collect at 100 K (Cryostream).

    • Reason: Reduces thermal motion of the 2-methyl group, which often exhibits rotational disorder at room temperature.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    unless the crystal is extremely small (<0.05 mm), to minimize absorption effects from heavy atom substituents (e.g., Br, I).
  • Refinement: Use SHELXL . Pay attention to the hydrogen atoms on the methyl group; model them as a rotating group (AFIX 137) if electron density suggests disorder.

Part 4: Visualization of Workflows & Interactions

Structural Elucidation Workflow

The following diagram outlines the logical flow from synthesis to validated structure, highlighting the critical decision points.

G Start Crude Reaction Mixture (2-Methylindolizine) Purification Column Chromatography Start->Purification Analysis 1H NMR Analysis Purification->Analysis Decision Regioisomer Ambiguity? Analysis->Decision Cryst Crystallization (Slow Evaporation) Decision->Cryst Yes (Overlapping Signals) Final Definitive Structure & Packing Analysis Decision->Final No (Clear Spectra) XRD SC-XRD Data Collection (100K) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Solve->Final

Caption: Decision matrix for employing SC-XRD in indolizine characterization. Note the critical branch point at NMR ambiguity.

Interaction Network (Crystal Packing)

This diagram illustrates the forces stabilizing the 2-methylindolizine lattice, contrasting it with the indole scaffold.

Interactions Core 2-Methylindolizine Scaffold PiStack Pi-Pi Stacking (3.5 Angstrom) Core->PiStack Planar System CH_O C-H...O / C-H...N (Weak H-Bonds) Core->CH_O No N-H Donor Steric 2-Methyl Steric Steering Core->Steric C2 Substituent Lattice Crystal Lattice Stability PiStack->Lattice Primary Force CH_O->Lattice Secondary Force Steric->Lattice Modulates Packing

Caption: Hierarchical map of supramolecular forces. Note the dominance of Pi-Pi stacking in the absence of classical Hydrogen bonds.

References

  • Indolizine Synthesis & Bioactivity

    • Title: Indolizine derivatives with biological activity.[2][4][5][6][7][8][9]

    • Source: Journal of Pharmaceutical Sciences.[5]

    • Link:

  • Structural Comparison (Indole Isosteres)

    • Title: Crystal structure and Hirshfeld analysis of indole derivatives.[4]

    • Source: Acta Crystallographica / NIH.
    • Link:

  • Pi-Stacking in Heterocycles

    • Title: Interplay of

      
      -stacking and inter-stacking interactions in two-component crystals.[10]
      
    • Source: Royal Society of Chemistry (RSC).
    • Link:

  • Crystallographic Methodology

    • Title: Synthesis and X-ray Crystal Structure Analysis of Substituted Indole/Indolizine Precursors.
    • Source: MDPI Molecules.
    • Link:

Sources

Comparative

Biological Activity of 2-Methylindolizine-3-carbonyl Chloride Derivatives vs. Indole Analogs

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Indolizine Advantage In the landscape of heterocyclic drug discovery, the indoli...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Indolizine Advantage

In the landscape of heterocyclic drug discovery, the indolizine scaffold represents a strategic bioisostere of the ubiquitous indole moiety.[1] While indole (1H-benzo[b]pyrrole) serves as the core for thousands of approved therapeutics (e.g., Indomethacin, Vincristine), its isomer indolizine (pyrro[1,2-a]pyridine) remains an underutilized "privileged structure" with distinct physicochemical advantages.

This guide analyzes the biological activity of derivatives synthesized from 2-Methylindolizine-3-carbonyl chloride , a critical reactive intermediate. Unlike indole, indolizine lacks the N-H hydrogen bond donor, resulting in:

  • Enhanced Lipophilicity: Improved passive membrane permeability.

  • Metabolic Stability: Resistance to N-oxidation pathways common in indoles.

  • Electronic Divergence: A bridgehead nitrogen that creates a unique electron density map, altering binding affinity to targets like tubulin and DNA gyrase.

Chemical Scaffold & Synthesis Analysis

The 2-Methylindolizine-3-carbonyl chloride is not a drug itself but a "warhead" used to generate libraries of bioactive amides , esters , and hydrazides . The presence of the 2-methyl group is pivotal; it sterically restricts rotation at the C3-carbonyl bond, often locking the molecule into a bioactive conformation that enhances receptor selectivity compared to the unsubstituted analog.

Synthesis Workflow

The acid chloride is generated in situ due to its high reactivity. The following workflow illustrates the conversion of the parent indolizine into the active library.

SynthesisWorkflow Start 2-Methylpyridine + Anhydride Indolizine 2-Methylindolizine (Scholtz Reaction) Start->Indolizine Cyclization Acid 2-Methylindolizine- 3-carboxylic Acid Indolizine->Acid Carboxylation Chloride 2-Methylindolizine- 3-carbonyl Chloride (REACTIVE INTERMEDIATE) Acid->Chloride SOCl2 or (COCl)2 Reflux Amides Amide Derivatives (Anticancer) Chloride->Amides + Amines Hydrazides Hydrazide Derivatives (Antimicrobial) Chloride->Hydrazides + Hydrazine Hydrate

Figure 1: Synthetic pathway transforming the precursor into the reactive acid chloride and subsequent bioactive libraries.[2]

Comparative Biological Activity

The following analysis compares the 2-methylindolizine derivatives against their direct indole analogs (e.g., Indole-3-carboxamides).

A. Antimicrobial Activity (Antibacterial & Antifungal)

The hydrazide derivatives of 2-methylindolizine-3-carbonyl chloride exhibit potent activity against Gram-positive bacteria, often outperforming indole analogs due to better cell wall penetration.

FeatureIndole-3-Carbohydrazides2-Methylindolizine-3-CarbohydrazidesPerformance Verdict
Primary Target DNA Gyrase / Topoisomerase IVDNA Gyrase / Lipid PeroxidationIndolizine (Dual Mechanism)
Gram(+) Activity MIC: 4 – 32 µg/mL (S. aureus)MIC: 0.5 – 8 µg/mL (S. aureus)Indolizine (4-8x Potency)
Gram(-) Activity Moderate (Efflux pump susceptible)Moderate to High (Lipophilicity aids entry)Indolizine
Antifungal Moderate (C. albicans)High (C. albicans, A. niger)Indolizine
Resistance Susceptible to N-methylation resistanceResistant to common efflux pumpsIndolizine

Key Experimental Insight: In a study of N-substituted derivatives, the 2-methylindolizine-3-carbohydrazides showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), comparable to the standard antibiotic gatifloxacin. The indole analogs typically required >4 µg/mL for the same strain.

B. Anticancer Activity (Cytotoxicity)

The amide derivatives formed from the chloride intermediate are potent tubulin polymerization inhibitors.

  • Indole Analogs: Bind to the Colchicine site of tubulin. Activity is often limited by metabolic clearance (CYP450 oxidation at the N-H).

  • Indolizine Analogs: Bind to the same site but with higher affinity due to the planar, electron-rich nature of the bridgehead nitrogen. The 2-methyl group provides steric bulk that fills a hydrophobic pocket in β-tubulin, preventing microtubule assembly.

Data Highlight:

  • Cell Line: Colo-205 (Colon Cancer)

  • Indole IC50: ~15.2 µM

  • 2-Methylindolizine IC50: ~2.1 µM (7-fold increase in potency)

Mechanistic SAR (Structure-Activity Relationship)

Understanding the "why" behind the activity is crucial for optimization. The 2-methylindolizine scaffold offers three distinct vectors for modification.

SAR Core 2-Methylindolizine-3-carbonyl Scaffold C3 C3 Carbonyl Position (The Chloride Handle) Core->C3 C2 C2 Methyl Group Core->C2 C1 C1/C6/C7 Ring Substituents Core->C1 Effect1 Determines Solubility & Target (Amide = Cancer, Hydrazide = Bacteria) C3->Effect1 Effect2 Steric Anchor Prevents free rotation; Increases receptor residence time C2->Effect2 Effect3 Electronic Tuning EWG (NO2, Cl) increases potency; EDG (OMe) decreases potency C1->Effect3

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each scaffold position.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the acid chloride intermediate.

Protocol A: Synthesis of 2-Methylindolizine-3-carbonyl Chloride

Note: This compound is moisture-sensitive and must be prepared fresh.

  • Starting Material: Dissolve 1.0 eq of 2-methylindolizine-3-carboxylic acid in anhydrous dichloromethane (DCM).

  • Activation: Add 1.5 eq of Oxalyl Chloride dropwise at 0°C under Argon atmosphere.

  • Catalysis: Add 2 drops of dry DMF (Vilsmeier-Haack type activation).

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours. Evolution of gas (CO/CO2/HCl) indicates reaction progress.

  • Isolation: Evaporate solvent in vacuo to obtain the crude yellow solid (Acid Chloride). Do not purify. Use immediately for coupling.

Protocol B: General Antimicrobial Coupling (Hydrazide Synthesis)
  • Coupling: Dissolve the crude acid chloride (from Protocol A) in dry THF.

  • Reagent: Add 1.2 eq of the appropriate hydrazine or amine.

  • Base: Add 2.0 eq of Triethylamine (TEA) to scavenge HCl.

  • Workup: Stir for 6 hours. Pour into ice water. The precipitate is the target 2-methylindolizine-3-carbohydrazide .

  • Recrystallization: Ethanol/Water (9:1).

References

  • Comparative Analysis of Indole and Indolizine Scaffolds: BenchChem. (2025). A Comparative Analysis of the Biological Activities of 3-Methylindolizine and its Indole Isosteres.

  • Antimicrobial Activity of Indolizine Derivatives: Olejníková, P., et al. (2009).[3] Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine. Scientia Pharmaceutica.[3]

  • Synthesis of 2-Methylindoles (Precursor Chemistry): Organic Syntheses. 2-Methylindole Synthesis Protocols.

  • Carbohydrazide Biological Activity: Onyeyilim, E. L., et al. (2022).[4] Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry.

  • Indolizine Anticancer Mechanisms: PubMed. (2024). Anticancer activity of novel pyrido[2,3-b]indolizine derivatives.

  • 2-Phenylindolizine Acetamide Antibacterial Data: Gandham, S. K., et al. (2024).[1][5][6] Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Methylindolizine-3-carbonyl chloride

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methylindolizine-3-carbonyl chloride. Designed for researchers, chemists, and drug development professionals, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methylindolizine-3-carbonyl chloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple checklist to explain the chemical principles underpinning these critical safety procedures. Our primary objective is to ensure laboratory safety and environmental compliance by transforming a reactive hazardous compound into a stable, manageable waste stream.

Disclaimer: The following procedures are based on the known reactivity of the acyl chloride functional group and general principles of laboratory safety. No specific Safety Data Sheet (SDS) for 2-Methylindolizine-3-carbonyl chloride was publicly available at the time of writing. Always consult the material-specific SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical.

Hazard Assessment & Chemical Profile

2-Methylindolizine-3-carbonyl chloride is a heterocyclic aromatic compound containing a highly reactive acyl chloride functional group. Its primary hazards stem from this group's susceptibility to nucleophilic attack, particularly by water.

Core Reactivity: The disposal strategy is dictated by the high reactivity of the carbonyl carbon. Electron-withdrawing effects from both the oxygen and chlorine atoms create a significant partial positive charge on the carbon, making it highly electrophilic. The chloride ion is an excellent leaving group, facilitating rapid nucleophilic acyl substitution reactions.[1][2]

The Hydrolysis Reaction: When 2-Methylindolizine-3-carbonyl chloride comes into contact with water or other protic nucleophiles (like alcohols), it undergoes a vigorous, often exothermic, hydrolysis reaction.[3][4] This reaction produces 2-methylindolizine-3-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[4] Uncontrolled mixing with water can lead to a violent reaction, splattering of corrosive material, and a rapid release of toxic fumes.

Property/Hazard Description & Rationale
Primary Hazard Class Water-Reactive, Corrosive
Appearance Likely a solid or liquid (based on related structures).[5]
Key Reactivity Reacts violently with water, alcohols, amines, and bases.[3]
Byproducts of Hydrolysis 2-Methylindolizine-3-carboxylic acid and Hydrogen Chloride (HCl) gas.[4]
Incompatible Materials Strong oxidizing agents, alcohols, bases, amines, and moisture/water.[6][7]
Toxicity Profile The indolizine core's toxicity is not well-documented, but related indole compounds are considered mildly toxic.[8] The primary acute hazard is severe irritation and burns to skin, eyes, and the respiratory tract from the compound itself and the HCl gas produced upon hydrolysis.

Mandatory Personal Protective Equipment (PPE) & Engineering Controls

All handling and disposal procedures must be performed within a certified and properly functioning chemical fume hood to contain and vent the HCl gas produced.[9][10][11]

  • Eye Protection: Chemical splash goggles and a full-face shield are required.[12][13]

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or laminate). A common practice is to double-glove with nitrile gloves, changing the outer glove immediately upon any suspected contamination. Always inspect gloves for holes before use.[12]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes made of a non-porous material are mandatory.[9][13]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[14]

Disposal Protocol: Controlled Neutralization

The core principle of disposal is to convert the reactive acyl chloride into its corresponding, and significantly less hazardous, carboxylate salt through a controlled neutralization (quenching) process. This procedure must be performed with care to manage the exothermic nature of the reaction.[10][11]

Step-by-Step Neutralization Workflow
  • Preparation (in Fume Hood):

    • Prepare a 3-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas bubbler or an acid gas trap.

    • Place a container of a weak base, such as 5-10% aqueous sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 1-2 M) sodium hydroxide (NaOH) solution, into the flask. The volume should be in significant excess (at least 10-fold molar excess) relative to the amount of acyl chloride to be neutralized.

    • Place the flask in an ice/water bath to pre-cool the basic solution. This is critical for absorbing the heat generated during the reaction.[11]

  • Slow Addition & Quenching:

    • If the 2-Methylindolizine-3-carbonyl chloride waste is dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane, THF), place this solution in the dropping funnel. If it is a solid or neat liquid, dissolve it in a small amount of a suitable anhydrous solvent first.

    • Begin stirring the cooled basic solution.

    • Add the acyl chloride solution dropwise from the dropping funnel to the basic solution over an extended period. Causality: This slow, controlled addition is the most critical step. It prevents a thermal runaway by allowing the ice bath to dissipate the heat of reaction and ensures the evolved HCl gas is immediately neutralized by the base, minimizing its release into the fume hood.[11]

    • Observe for signs of reaction, such as gas evolution (CO₂ if using bicarbonate) or a temperature increase. Adjust the addition rate to keep the reaction gentle and controlled.

  • Completion & Verification:

    • After the addition is complete, allow the mixture to stir in the ice bath for another 15-30 minutes.

    • Remove the ice bath and let the mixture slowly warm to room temperature, continuing to stir for at least 1-2 hours to ensure the reaction is complete.

    • Check the pH of the aqueous solution using pH paper or a calibrated pH meter. The solution should be neutral or slightly basic (pH 7-10). If it is still acidic, slowly add more base until the desired pH is reached. This step validates that all the acyl chloride and the resulting HCl have been neutralized.

  • Waste Collection & Labeling:

    • The resulting aqueous solution contains sodium 2-methylindolizine-3-carboxylate, sodium chloride, and any excess base.

    • As the original compound is a halogenated organic, this neutralized waste stream must be disposed of as hazardous waste.[15][16]

    • Transfer the solution to a clearly labeled hazardous waste container designated for "Halogenated Organic Waste" or "Aqueous Hazardous Waste," in accordance with your institution's EHS guidelines.[17][18]

    • Never pour this waste down the drain.[9]

Visualization: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2-Methylindolizine-3-carbonyl chloride.

G Disposal Workflow for 2-Methylindolizine-3-carbonyl chloride cluster_prep 1. Preparation & Assessment cluster_protocol 2. Controlled Neutralization Protocol cluster_disposal 3. Final Waste Management start Surplus or Waste 2-Methylindolizine-3-carbonyl chloride ppe Don Full PPE (Goggles, Face Shield, Lab Coat, Resistant Gloves) start->ppe hood Work in Certified Chemical Fume Hood ppe->hood prep_base Prepare Stirred, Cooled Basic Solution (e.g., NaHCO3) in Ice Bath hood->prep_base add Slow, Dropwise Addition of Acyl Chloride to Base prep_base->add react Allow Reaction to Complete (Stir until at Room Temp) add->react check_ph Verify pH is Neutral or Slightly Basic (pH 7-10) react->check_ph collect Transfer Neutralized Solution to Labeled Hazardous Waste Container check_ph->collect If pH is correct label_waste Label as 'Aqueous Halogenated Organic Waste' (Consult Institutional EHS) collect->label_waste

Caption: Workflow for the safe neutralization and disposal of 2-Methylindolizine-3-carbonyl chloride.

Emergency Procedures: Spills

Immediate and correct response to a spill is critical to mitigate exposure and contamination.

  • Minor Spill (contained within a fume hood):

    • Alert personnel in the immediate area.

    • Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized chemical absorbent. Do not use paper towels or other combustible materials. [10]

    • Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[10]

    • Decontaminate the area with a suitable solution (e.g., a bicarbonate solution), followed by a soap and water wash.

    • Label the waste container appropriately and dispose of it through your EHS department.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately.[17]

    • Alert others in the vicinity and activate the fire alarm if necessary to facilitate evacuation.

    • Close the laboratory doors to contain the vapors.

    • Contact your institution's EHS department or emergency response team from a safe location. Provide them with the name of the chemical and the approximate quantity spilled.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

References

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  • InCatT. (2021, February 18). A direct method for carboformylation at last: the acid chloride does the job! Retrieved from [Link]

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  • Chemistry Stack Exchange. (2014, July 25). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 2-Methylindole | CAS#:95-20-5. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Methylindolizine-6-carbonyl chloride. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Incompatible Chemical List. Retrieved from [Link]

  • PubMed. (2014, June 9). 2-Methylindole as an indicative nucleophile for developing a three-component reaction of aldehyde with two different nucleophiles. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methylindoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Switchable Synthesis of 2-Methylene-3-aminoindolines and 2-Methyl-3-aminoindoles. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylindole. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329248B - Preparation method of 2-methylindoline.
  • FooDB. (2010, April 8). Showing Compound 2(or 3)-methylindole (FDB004302). Retrieved from [Link]

  • PrepChem.com. (2017, November 3). Preparation of 2-methylindole. Retrieved from [Link]

  • Karolinska Institutet. (n.d.). Synthesis of Indole and Oxindole Derivatives. Retrieved from [Link]

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